trans-2-Heptene is a simple alkene, a type of hydrocarbon with a double bond between two carbon atoms. It is a colorless liquid at room temperature with a mild hydrocarbon odor.
Due to its double bond, trans-2-heptene undergoes typical alkene reactions, such as addition reactions, where other molecules break the double bond and form new bonds with the carbons. This property makes it a versatile building block for the synthesis of various organic compounds.
Scientists use trans-2-heptene as a starting material for the synthesis of various organic compounds, including:
The specific properties of trans-2-heptene, such as its boiling point and viscosity, have also been studied for potential applications in:
Trans-2-Heptene is a linear alkene with the molecular formula C₇H₁₄ and a molecular weight of approximately 98.19 g/mol. It is one of the isomers of heptene, specifically classified as an E-isomer due to the arrangement of substituents across the double bond. This compound features a double bond between the second and third carbon atoms in the chain, which gives it unique chemical properties and reactivity compared to its cis counterpart. Trans-2-Heptene is a colorless liquid at room temperature, characterized by a distinct odor, and is known for its flammability and potential irritant properties upon contact with skin or mucous membranes .
Trans-2-Heptene has been studied for its biological activity, particularly within the context of its potential effects as a volatile organic compound. Some studies indicate that medium-sized alkenes like trans-2-heptene can cause skin irritation upon contact. Additionally, it has been noted for its role in certain biochemical pathways, although specific pharmacological effects remain under investigation . Its flammability also poses risks in laboratory settings, necessitating careful handling.
Trans-2-Heptene can be synthesized through several methods:
Trans-2-Heptene is utilized in various applications:
Interaction studies involving trans-2-heptene primarily focus on its reactivity with other chemical species and its biological effects. For instance:
Trans-2-Heptene shares structural similarities with several other alkenes, particularly those within the heptene family and related compounds. Below are some comparable compounds along with their unique characteristics:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
1-Heptene | C₇H₁₄ | Terminal alkene; more reactive due to terminal double bond |
3-Heptene | C₇H₁₄ | Internal double bond; different reactivity profile |
Cis-2-Heptene | C₇H₁₄ | Geometric isomer; exhibits different physical properties compared to trans form |
Trans-2-Hexene | C₆H₁₂ | Similar structure but shorter carbon chain; used in similar applications |
1-Octene | C₈H₁₄ | Longer carbon chain; often used in polymer production |
Trans-2-Heptene's distinction lies in its specific position of the double bond and its E configuration, which influences both its chemical reactivity and physical properties compared to these similar compounds .
The synthesis of trans-2-heptene has evolved alongside advancements in organic chemistry. Early methods relied on dehydration reactions of heptanol derivatives or dehydrohalogenation of 2-heptyl halides using strong bases like potassium hydroxide. For example, the dehydration of 2-heptanol with sulfuric acid at elevated temperatures yields trans-2-heptene as the major product due to the stability of the trans isomer. Modern industrial production often involves catalytic cracking of petroleum fractions, which generates alkenes like trans-2-heptene as byproducts.
The trans configuration of the double bond is critical to its stability and reactivity. Unlike the cis isomer, the substituents on either side of the double bond in trans-2-heptene are positioned diagonally, reducing steric hindrance and lowering the compound’s energy state. This geometric isomerism results in a higher melting point (-109.48°C) and boiling point (98°C) compared to cis-2-heptene. The compound’s density (0.701 g/mL at 25°C) and refractive index (1.404) further reflect its nonpolar nature and limited solubility in water.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₄ | |
Molecular Weight | 98.19 g/mol | |
Boiling Point | 98°C | |
Density (25°C) | 0.701 g/mL | |
Refractive Index (20°C) | 1.404 | |
Vapor Pressure (37.7°C) | 88 mm Hg |
Trans-2-heptene serves as a model compound for studying alkene reactivity. Its double bond participates in hallmark reactions such as hydrogenation, halogenation, and hydrohalogenation, which are foundational to understanding reaction mechanisms in organic chemistry. For instance, hydrogenation of trans-2-heptene over a palladium catalyst produces heptane, a reaction critical for fuel refinement. Similarly, bromination yields 2,3-dibromoheptane, a precursor in polymer synthesis.
Recent studies highlight its role in biocatalysis and pharmaceutical research. Derivatives of trans-2-heptene have shown moderate antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, likely due to membrane-disrupting properties. Additionally, its oxidized forms, such as heptane-2,3-diol, are investigated for potential anticancer applications, particularly in breast cancer models.
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Hydrogenation | H₂, Pd/C | Heptane | Fuel production |
Halogenation | Br₂, room temperature | 2,3-Dibromoheptane | Polymer synthesis |
Hydrohalogenation | HCl, room temperature | 2-Chloroheptane | Solvent manufacturing |
Oxidation | KMnO₄, aqueous medium | Heptane-2,3-diol | Pharmaceutical research |
Flammable;Irritant;Health Hazard